molecular formula C28H29N3O4 B2709590 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018161-95-9

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2709590
CAS No.: 1018161-95-9
M. Wt: 471.557
InChI Key: BWUBOTLCAFNDSL-UHFFFAOYSA-N
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Description

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzimidazole core, a pyrrolidinone ring, and phenoxy and methoxy substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidinone ring, and the attachment of the phenoxy and methoxy substituents. The synthetic route typically starts with the preparation of the benzimidazole intermediate, followed by the formation of the pyrrolidinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficient and cost-effective production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmacology: Research focuses on the compound’s interactions with biological targets, including enzymes, receptors, and ion channels.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.

Mechanism of Action

The mechanism of action of 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
  • 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Uniqueness

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-7-5-10-24(13-19)35-18-22(32)17-31-26-12-4-3-11-25(26)29-28(31)20-14-27(33)30(16-20)21-8-6-9-23(15-21)34-2/h3-13,15,20,22,32H,14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUBOTLCAFNDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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